3,3-Dimethoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

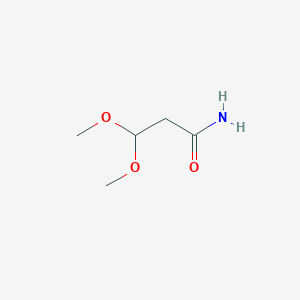

3,3-Dimethoxypropanamide is a chemical compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.15 .

Synthesis Analysis

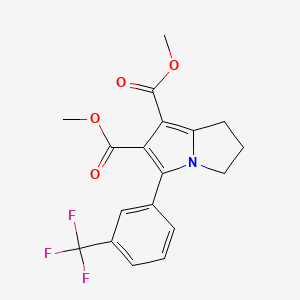

While there are no direct synthesis methods for 3,3-Dimethoxypropanamide found, a related compound, 3,3-dimethoxypropionitrile, has been synthesized using acrylonitrile and methyl nitrite as raw materials . The reaction conditions were relatively mild, with low reaction temperature and pressure .Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxypropanamide consists of a propanamide backbone with two methoxy groups attached to the central carbon .Wissenschaftliche Forschungsanwendungen

Gastrointestinal Cancer Treatment

3,3-Dimethoxypropanamide: (DMPA) has shown promise in the treatment of gastrointestinal cancers. Studies suggest that DMPA can influence several cellular and molecular processes in cancer cells, including apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . Additionally, DMPA may enhance the efficacy of other drugs or therapeutic chemicals in combinatorial treatments for gastrointestinal cancer .

Leishmaniasis Chemotherapy

DMPA derivatives have been investigated for their potential as anti-leishmanial agents. Research indicates that these derivatives can inhibit leishmanial topoisomerase IB, an enzyme crucial for the parasite’s survival . The addition of glycosylated groups to DMPA derivatives has been shown to reduce cytotoxic effects, making them a promising approach for future clinical diagnostic and therapeutic applications .

Organic Semiconductor Applications

DMPA is also relevant in the field of organic semiconductors. Its derivatives have been used in the synthesis of rigid three-dimensional polycyclic aromatic hydrocarbons (3D PAHs), which are of interest due to their unique molecular shapes and optoelectronic properties . These compounds have applications ranging from light-emitting diodes (LEDs) to energy storage systems, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .

Synthesis of Halo Quinolin-2(1H)-ones

In the pharmaceutical industry, DMPA plays a role in the scalable and practical synthesis of halo quinolin-2(1H)-ones, which are valuable intermediates for various medicinal compounds . The process involves the use of DMPA as a precursor in the formation of these compounds, highlighting its importance in medicinal chemistry .

Nanographene-Based Electronics

DMPA derivatives are integral in creating nanographenes, which are used as electron-extracting layers to decrease contact resistances in perovskite solar cells . This application is crucial for improving power conversion efficiencies and advancing solar technology .

Fluorescent Organic Light-Emitting Diodes (OLEDs)

The optoelectronic properties of DMPA derivatives make them suitable for use as emitters in OLEDs. These compounds exhibit strong fluorescence, which is essential for the performance of OLEDs .

Sensory Response and Gas Diffusion

DMPA-based compounds contribute to advancements in sensory response and gas diffusion due to their rigid structures. They serve as attractive candidates for supermolecular assemblies and are critical for research in these areas .

Non-Fullerene Acceptor Materials in Organic Solar Cells

Finally, DMPA derivatives have been used to synthesize non-fullerene acceptor materials for bulk heterojunction organic solar cells. This application is part of the ongoing efforts to find alternatives to traditional fullerene-based acceptors in solar cell technology .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3,3-Dimethoxypropanamide are currently unknown

Result of Action

The molecular and cellular effects of 3,3-Dimethoxypropanamide’s action are currently unknown . These effects would be determined by the compound’s specific targets and mode of action, as well as the biochemical pathways it affects.

Eigenschaften

IUPAC Name |

3,3-dimethoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYMZLZUENRNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)

![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)